Enhanced In Vitro Potency Against Streptococcus pneumoniae Compared to Ciprofloxacin and Levofloxacin
Grepafloxacin demonstrates superior in vitro potency against *Streptococcus pneumoniae* compared to older fluoroquinolones. In a large comparative study of 4151 Gram-positive and Gram-negative organisms, grepafloxacin was highly active against penicillin-susceptible and -resistant *S. pneumoniae*, while ciprofloxacin and levofloxacin were described as 'active but less potent' [1]. This is further quantified by MIC90 values from another study, which found the MIC90 of grepafloxacin to be 0.5 mg/L, compared to 2.0 mg/L for levofloxacin and a higher MIC90 for ciprofloxacin, demonstrating a 4-fold or greater potency advantage [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 0.5 mg/L |
| Comparator Or Baseline | Levofloxacin (MIC90 = 2.0 mg/L); Ciprofloxacin (described as less potent) |
| Quantified Difference | 4-fold lower MIC90 vs. levofloxacin |
| Conditions | Clinical isolates of *Streptococcus pneumoniae*; agar dilution method |
Why This Matters
For researchers focused on pneumococcal infection models or screening, the higher potency of grepafloxacin against a key respiratory pathogen can be the deciding factor for compound selection.
- [1] Blondeau JM, Laskowski R, Bjarnason J, Stewart C. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms. Int J Antimicrob Agents. 2000 Feb;14(1):45-50. View Source
- [2] In vitro evaluation of the activity of β-lactams, new quinolones, and other antimicrobial agents against Streptococcus pneumoniae. J Infect Chemother. 1996;2(4):213-221. View Source
